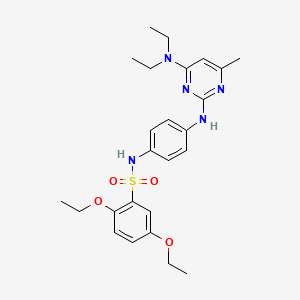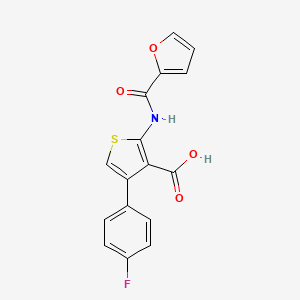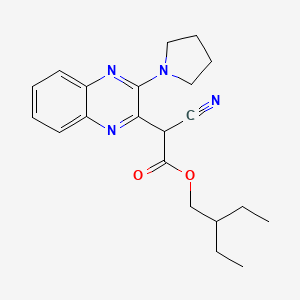
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as BPTB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPTB has been found to have several biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exerts its effects by interacting with specific targets in the body. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinases and proteases, which are involved in the progression of cancer and inflammation. This compound has also been found to activate certain receptors, such as PPARγ, which are involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. This compound has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. Additionally, this compound has been found to improve glucose and lipid metabolism in diabetic animal models.
実験室実験の利点と制限
One of the advantages of using N-(4-(4-bromophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide in lab experiments is its specificity towards certain targets. This compound has been found to have a high affinity towards certain enzymes and receptors, making it an effective tool for studying their functions. However, one limitation of using this compound is its complex synthesis process, which requires expertise in organic chemistry. Additionally, this compound may have off-target effects, which could lead to unintended consequences in lab experiments.
将来の方向性
There are several future directions for the study of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide. One direction is to investigate its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study the structure-activity relationship of this compound, which could lead to the development of more potent and specific compounds. Additionally, the use of this compound in combination with other drugs could be explored, as it may enhance their therapeutic effects.
合成法
The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves several steps, including the reaction of 4-bromoaniline with thioamide, followed by the reaction with piperidine and sulfonyl chloride. The final product is obtained through the reaction of the intermediate with benzoyl chloride. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases.
特性
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3S2/c22-17-8-4-15(5-9-17)19-14-29-21(23-19)24-20(26)16-6-10-18(11-7-16)30(27,28)25-12-2-1-3-13-25/h4-11,14H,1-3,12-13H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWCPMSOHUGMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-bromophenoxy)ethyl]-2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2455764.png)
![Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2455766.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2455767.png)


![2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2455772.png)
![N-{3-methyl-5-[(Z)-2-(4-{[(2-thienylmethyl)amino]sulfonyl}phenyl)vinyl]isoxazol-4-yl}cyclopropanecarboxamide](/img/structure/B2455774.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2455777.png)



![7-(4-Chlorophenyl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2455782.png)
![N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2455784.png)
![ethyl 2-[2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2455785.png)